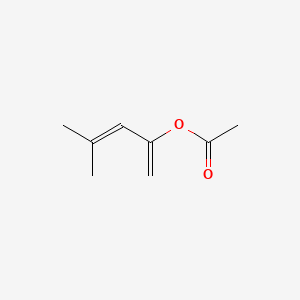
1,3-Pentadien-2-ol, 4-methyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Pentadien-2-ol, 4-methyl-, acetate is an organic compound with the molecular formula C8H12O2 It is a derivative of pentadiene, featuring an acetate group attached to the 2-position of the 4-methyl-1,3-pentadien-2-ol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentadien-2-ol, 4-methyl-, acetate typically involves the esterification of 4-methyl-1,3-pentadien-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1,3-Pentadien-2-ol, 4-methyl-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester back to the alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-1,3-pentadien-2-al or 4-methyl-1,3-pentadien-2-oic acid.
Reduction: Formation of 4-methyl-1,3-pentadien-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Pentadien-2-ol, 4-methyl-, acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-Pentadien-2-ol, 4-methyl-, acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then participates in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Penten-1-ol, 3-methyl-, acetate: Similar structure but with a different position of the double bond.
1,4-Pentadiene, 3-methyl-: Lacks the acetate group, making it less reactive in certain chemical reactions.
1-Penten-3-ol, 3-methyl-: Similar alcohol structure but without the acetate ester.
Uniqueness
1,3-Pentadien-2-ol, 4-methyl-, acetate is unique due to its combination of a conjugated diene system and an acetate ester, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in synthesis and research make it a valuable compound.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
4-methylpenta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C8H12O2/c1-6(2)5-7(3)10-8(4)9/h5H,3H2,1-2,4H3 |
InChIキー |
IDKVMQZOEUQHJR-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


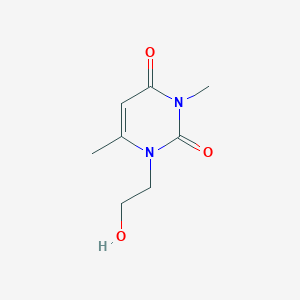

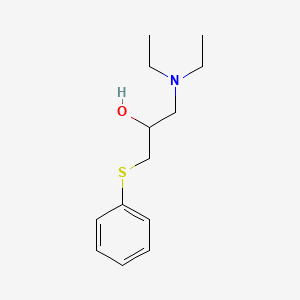

![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
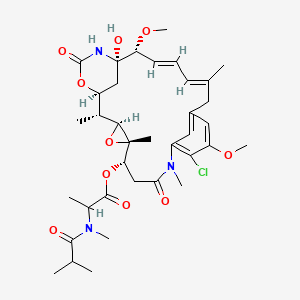
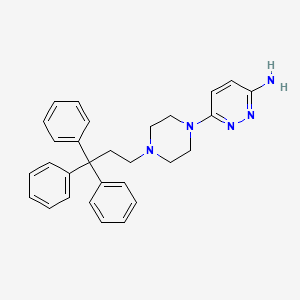
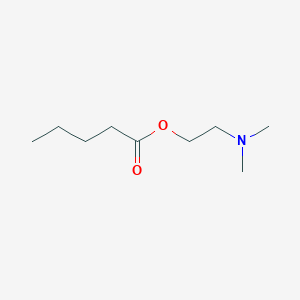
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
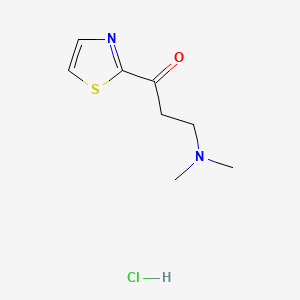
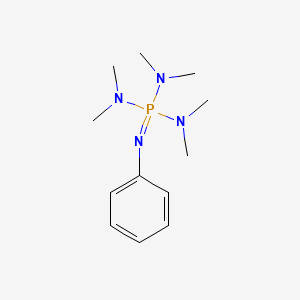
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
